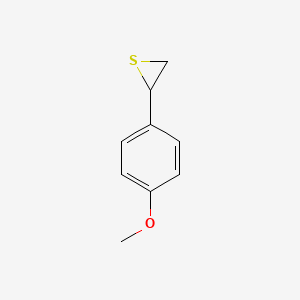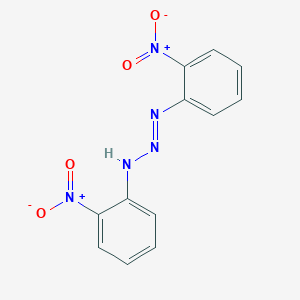![molecular formula C14H11AsO3 B14735487 (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone CAS No. 7147-40-2](/img/structure/B14735487.png)
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is an organic compound with a complex structure that includes both methoxy and oxoarsanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylarsine oxide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoarsanyl group to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced arsenic compounds.
Applications De Recherche Scientifique
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including inhibition of enzyme activity or alteration of cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)phenylmethanone: Lacks the oxoarsanyl group, making it less reactive in certain chemical reactions.
(4-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
(4-Methoxyphenyl)acetic acid: Similar methoxy group but different overall structure and reactivity.
Uniqueness
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is unique due to the presence of both methoxy and oxoarsanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Propriétés
Numéro CAS |
7147-40-2 |
|---|---|
Formule moléculaire |
C14H11AsO3 |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
(4-arsorosophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11AsO3/c1-18-13-8-4-11(5-9-13)14(16)10-2-6-12(15-17)7-3-10/h2-9H,1H3 |
Clé InChI |
NFADCVNKOTVVFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



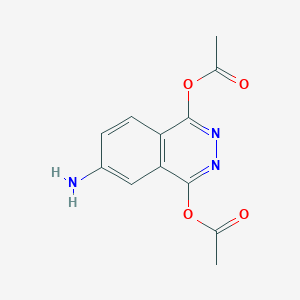
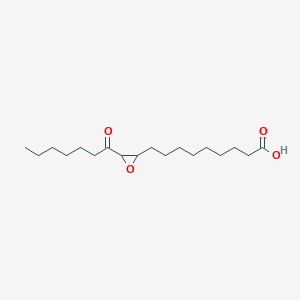
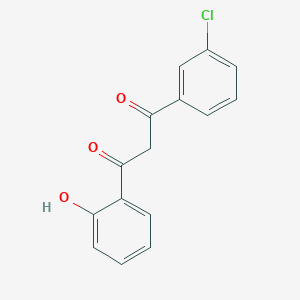
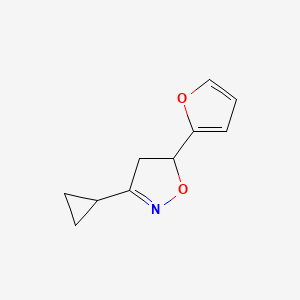

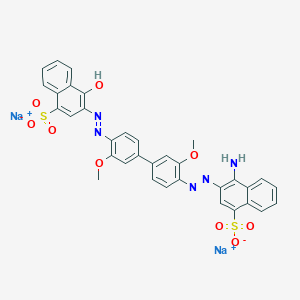


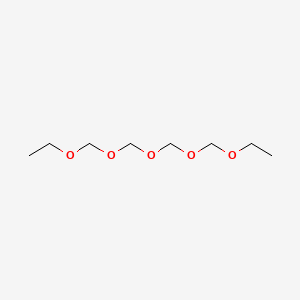
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

